Structural Differentiation from VEGFR2‑Focused Imidazo[1,2‑b]pyridazines: C2‑Direct Phenyl versus C6‑Yloxy Linkage
The most extensively characterized imidazo[1,2‑b]pyridazine kinase inhibitors, such as compound 6b (N‑[3‑(imidazo[1,2‑b]pyridazin‑6‑yloxy)phenyl]‑3‑(trifluoromethyl)benzamide), employ a C6‑yloxy linker to connect the phenyl‑benzamide moiety to the heterocyclic core [REFS‑1]. In contrast, CAS 955597‑97‑4 replaces this C6‑yloxy connectivity with a direct C2‑phenyl linkage, thereby substantially modifying the vector of the benzamide substituent relative to the kinase hinge region. This topological divergence is expected to alter the complementarity of the compound for the ATP‑binding pocket versus allosteric sites, as the C2‑phenyl series places the benzamide group closer to the solvent‑exposed front cleft rather than extending toward the selectivity pocket exploited by C6‑yloxy derivatives.
| Evidence Dimension | Scaffold connectivity (position and nature of phenyl linker to imidazo[1,2-b]pyridazine core) |
|---|---|
| Target Compound Data | Direct C2‑phenyl linkage; benzamide attached at the meta‑position of the phenyl ring |
| Comparator Or Baseline | Compound 6b: C6‑yloxy‑phenyl linkage; benzamide attached via oxygen atom at the 6‑position of the imidazo[1,2‑b]pyridazine core |
| Quantified Difference | Qualitative connectivity change (C2‑phenyl vs. C6‑yloxy); no direct potency comparison available from identical assays |
| Conditions | Structural comparison derived from published synthetic schemes and SAR tables in Miyamoto et al. (2012) |
Why This Matters
For procurement officers and principal investigators, this connectivity difference means CAS 955597‑97‑4 cannot serve as a direct surrogate for the well‑validated VEGFR2 inhibitor 6b, and its selection must be motivated by a deliberate interest in probing the C2‑phenyl sub‑series rather than assuming equivalent target engagement.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-7058. doi:10.1016/j.bmc.2012.10.004. View Source
